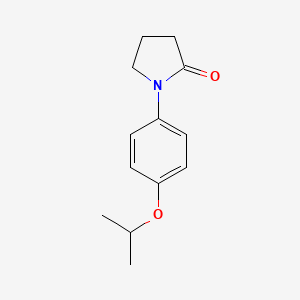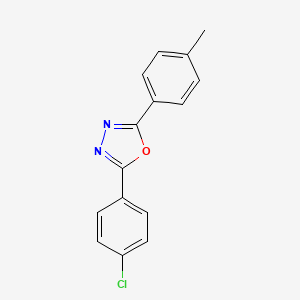
2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives usually involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles . The exact method would depend on the specific substituents on the oxadiazole ring .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography , NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the specific substituents on the oxadiazole ring. Oxadiazoles can participate in various chemical reactions, and their reactivity can be studied using techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include melting point determination, IR spectroscopy , and LC-MS .科学的研究の応用
Antibacterial Properties
A variety of 1,3,4-oxadiazoles, including the 2-(4-chlorophenyl)-5-(4-methylphenyl) variant, have been synthesized and evaluated for their antibacterial properties. These compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The thermal stability and melting point of these compounds were studied through TG and DSC analysis, indicating potential for further pharmaceutical applications (Arora et al., 2012).
Synthetic Efficiency
The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation has been highlighted for its efficiency. This method, compared to traditional synthetic strategies, offers benefits such as high yield, increased reaction rate, and simplified work-up procedures, marking an advancement in the synthesis of oxadiazole derivatives (Li Zheng, 2004).
CNS Depressant Activity
Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their central nervous system (CNS) depressant activities. This research has identified certain 2,5-substituted diphenyl-1,3,4-oxadiazoles as potent compounds with antidepressant, anticonvulsant, and antianxiety activity, indicating the significance of the -N = C-O- grouping in their structure (Singh et al., 2012).
OLED Application
The 2,5-Diphenyl-1,3,4-oxadiazole structure has been widely used in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF), an important feature for organic light-emitting diodes (OLEDs). Research indicates that 2-methyl-5-phenyl-1,3,4-oxadiazoles, when substituted with carbazole, exhibit solution fluorescence maxima and efficient reverse intersystem crossing (RISC) rates, leading to high-performance OLEDs (Cooper et al., 2022).
Liquid Crystalline Properties
The synthesis and study of liquid crystalline properties of 2,5-diaryl 1,3,4-oxadiazoles have shown that these compounds can exhibit nematic and smectic phases, which are important for applications in liquid crystal displays and other electro-optical devices (Zhu et al., 2009).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on a compound like this would depend on its biological activity and potential applications. For example, if it shows promising activity as a COX-2 inhibitor , future research might focus on optimizing its activity and selectivity, studying its mechanism of action in more detail, and evaluating its potential as a therapeutic agent.
特性
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOGFGUFEGZNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52596-95-9 |
Source


|
| Record name | 2-(4-CHLORO-PHENYL)-5-P-TOLYL-(1,3,4)OXADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)

![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
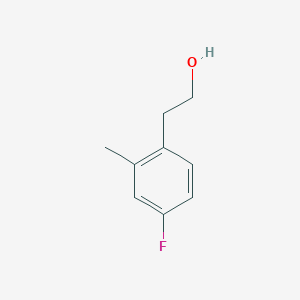
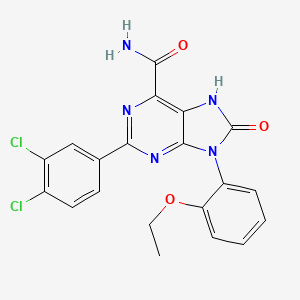
![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2429934.png)

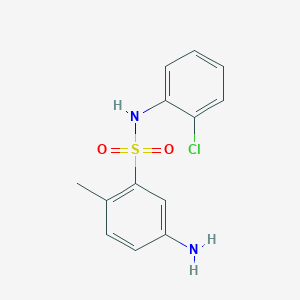

![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)
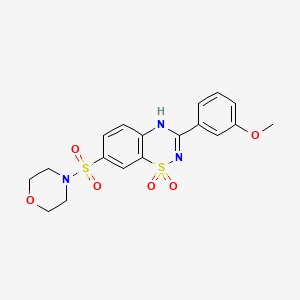
![1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
